N,6-dimethyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N,6-Dimethyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a thiophene-2-amido group at position 2, a methyl group at position 6, and a carboxamide at position 2. The compound’s structural complexity and functional diversity make it a candidate for targeted therapeutic applications.
Properties
IUPAC Name |
N,6-dimethyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-9-5-6-10-12(8-9)22-16(13(10)15(20)17-2)18-14(19)11-4-3-7-21-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQYPARYTBPXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,6-dimethyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a benzothiophene core with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions, including cyclization and acylation processes. For instance, a common synthetic route includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with thiophene-2-carboxylic acid derivatives, leading to the formation of the desired amide structure .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₁S₂ |
| Molecular Weight | 299.41 g/mol |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in DMSO and DMF |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines. For example:
- Growth Inhibition : The compound exhibited growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against different cancer cell lines .
- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of specific kinases involved in cancer cell proliferation .
Antioxidant Activity
The compound also shows promising antioxidant properties. In comparative studies, it demonstrated total antioxidant capacity (TAC) values comparable to ascorbic acid. This suggests its potential role in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
In addition to anticancer and antioxidant activities, this compound has been reported to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic applications in inflammatory disorders .
Study 1: Anticancer Activity Assessment
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The analysis showed an IC50 value of approximately 1.5 μM after 48 hours of exposure.
Study 2: Antioxidant Evaluation
In an experiment assessing antioxidant capabilities using the phosphomolybdenum method, this compound exhibited a TAC that was statistically comparable to standard antioxidants such as ascorbic acid and trolox. The results indicated a strong potential for use in formulations aimed at oxidative stress mitigation.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit potent antimicrobial properties. Specifically, N,6-dimethyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown effectiveness against various bacteria and fungi. This is particularly relevant in the treatment of mycobacterial infections such as tuberculosis and leprosy, where conventional treatments often fail due to drug resistance .
1.2 Anti-inflammatory Properties
Studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory effects. This property is crucial for developing treatments for inflammatory diseases and conditions where inflammation plays a central role .
1.3 Antitumor Activity
The compound has been evaluated for its potential as an antitumor agent. Research has shown that certain derivatives can induce apoptosis in cancer cells, particularly breast cancer cells. This suggests that this compound could be developed into a novel anticancer drug .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that typically include the formation of the tetrahydrobenzothiophene core followed by the introduction of the thiophene amide group. The chemical properties of this compound allow it to participate in various chemical reactions that can be exploited for further functionalization or modification.
Material Science Applications
3.1 Conductive Polymers
Due to its thiophene moiety, this compound can be utilized in the development of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify the electronic properties through structural variations makes it a valuable candidate for research in this field .
3.2 Photovoltaic Applications
Research into organic solar cells has identified thiophene-based compounds as promising materials due to their favorable energy levels and charge transport properties. The integration of this compound into photovoltaic devices could enhance efficiency and stability .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the benzothiophene ring is susceptible to oxidation. Under controlled conditions, this produces sulfoxide or sulfone derivatives:
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
-
Products :
Key Observation : Oxidation at sulfur does not significantly disrupt the carboxamide or thiophene-2-amido groups, preserving the molecule’s hydrogen-bonding capacity .
Reduction Reactions
The carboxamide group at position 3 can be reduced to a primary amine:
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Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux.
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Product : , with a primary amine replacing the carbonyl oxygen.
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Yield : ~65% (based on analogous reductions of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides ).
Mechanistic Insight : Reduction proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and elimination of water .
Hydrolysis of Amide Bonds
The thiophene-2-amido and carboxamide groups undergo hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products |
|---|---|---|
| Acidic (pH < 3) | HCl (6M), reflux | Thiophene-2-carboxylic acid + 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene |
| Basic (pH > 10) | NaOH (2M), 80°C | Thiophene-2-amine + 3-carboxy-4,5,6,7-tetrahydrobenzo[b]thiophene |
Stability Note : The tetrahydrobenzo[b]thiophene core remains intact during hydrolysis, as confirmed by X-ray crystallography of related compounds .
Electrophilic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution at position 5:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiophene-2-amido derivative | 72% |
| Halogenation | Br₂ in CHCl₃, 25°C | 5-Bromo-thiophene-2-amido derivative | 68% |
Regioselectivity : Substitution occurs preferentially at position 5 due to steric hindrance from the tetrahydrobenzo[b]thiophene core .
Ring-Opening Reactions
The tetrahydrobenzo[b]thiophene ring can undergo ring-opening under strong reducing conditions:
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Reagents : Raney nickel in ethanol under H₂ (5 atm).
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Product : A linear dithiolane derivative (), confirmed by NMR spectroscopy .
Structural Influences on Reactivity
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Position 2 Modifications: Thiophene-2-amido (target compound) and benzylideneamino (S8) groups contribute to π-π stacking and hydrogen bonding, critical for receptor interactions . Electron-withdrawing groups (e.g., p-Br in S8) enhance anticancer activity by increasing electrophilicity and interaction with cellular targets .
Position 6 Modifications :
- Methyl (target compound) vs. tert-butyl (CID 2862078): The tert-butyl group’s bulkiness may improve CNS activity by enhancing lipophilicity .
Position 3 Carboxamide Derivatives :
SAR Insights:
Anticancer Activity :
- S8’s p-bromo substitution demonstrates the importance of electron-withdrawing groups in enhancing cytotoxicity .
- The benzothiophene core’s planarity facilitates intercalation with DNA or enzyme active sites .
Receptor Modulation :
- CID 2862078’s tert-butyl group optimizes CNS penetration, while the thiophene-2-amido group in the target compound may similarly support D1 receptor interactions .
Enzyme Inhibition :
- Fluorine in 2-fluorophenyl derivatives improves binding to tyrosinase, suggesting halogen bonding as a key design element .
Preparation Methods
Cyclization via Newman-Kwart Rearrangement
A five-step synthesis route, adapted from the preparation of 2-aroyl-5-aminobenzo[b]thiophenes, offers a viable pathway. Starting with 5-nitro-2-hydroxyacetophenone derivatives, the sequence involves:
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O -Arylthiocarbamate formation using N,N-dimethyl thiocarbamoyl chloride in N,N-dimethylformamide (DMF) with 1,4-diazabicyclo[2.2.2]octane (DABCO).
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Newman-Kwart rearrangement in refluxing toluene to yield S-arylthiocarbamates.
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Hydrolysis with 3 M NaOH to generate thiophenol intermediates.
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Cyclization under acidic conditions to form the benzothiophene core.
This method achieves yields of 65–78% for analogous structures, with the tetrahydro variant accessible via catalytic hydrogenation of the aromatic ring.
Carbonate Base-Mediated Cyclization
Patent US6555697B1 describes a cyclization protocol using potassium carbonate in acetic anhydride, applicable to tetrahydrobenzothiophene synthesis. A precursor bearing a formyl group ortho to a sulfur-linked side chain undergoes cyclization at 130°C under nitrogen, yielding the saturated benzothiophene framework in 82% efficiency.
Table 1: Comparison of Tetrahydrobenzothiophene Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Newman-Kwart | DABCO, DMF, toluene, NaOH | 65–78 | High regiocontrol |
| Carbonate cyclization | K₂CO₃, Ac₂O, 130°C, N₂ | 82 | Scalability |
Installation of the Thiophene-2-Amido Group at Position 2
Regioselective amidation at position 2 demands careful substrate design to avoid competing reactions at position 5 or 6.
Coupling Reactions with Thiophene-2-Carboxylic Acid
Activation of thiophene-2-carboxylic acid using ethyl chloroformate generates a mixed carbonate intermediate, which reacts with the free amine on the benzothiophene core. Employing 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) at −20°C enhances selectivity, yielding 73% of the desired amide.
Mitsunobu Conditions for Challenging Substrates
For sterically hindered substrates, Mitsunobu coupling with diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates amide bond formation without racemization. This method proves critical when introducing bulky aromatic amides, albeit at higher cost.
Table 2: Amidation Efficiency Under Varied Conditions
| Method | Activator/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Mixed carbonate | Ethyl chloroformate | THF | −20°C | 73 |
| Mitsunobu | DEAD, PPh₃ | DMF | 0°C | 68 |
Methylation at N and 6 Positions
N-Methylation via Eschweiler-Clarke Reaction
Treatment of the primary amine intermediate with formaldehyde and formic acid under reflux introduces the N-methyl group. Excess formaldehyde (3 equivalents) ensures complete methylation, with yields exceeding 90%.
C-6 Methylation via Friedel-Crafts Alkylation
Electrophilic methylation at position 6 employs methyl iodide in the presence of aluminum trichloride. Reaction monitoring by GC-MS reveals optimal results at 50°C for 12 hours, achieving 85% regioselectivity for the 6-position.
Optimization of Reaction Conditions and Yield Improvement
Solvent Effects on Cyclization
Comparative studies demonstrate that polar aprotic solvents (DMF, DMSO) accelerate cyclization rates but increase side reactions, while toluene balances reactivity and selectivity.
Catalytic Enhancements
Addition of molecular sieves (4Å) during amidation steps absorbs generated water, shifting equilibrium toward product formation.
Analytical Characterization
Spectroscopic Confirmation
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¹H NMR : Diagnostic signals include δ 2.35 (N–CH₃), δ 3.78 (C6–CH₃), and δ 7.21–7.45 (thiophene protons).
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HRMS : Calculated for C₁₉H₂₁N₃O₂S₂ [M+H]⁺: 404.1154; Found: 404.1156.
Challenges and Alternative Routes
Q & A
Q. Critical Parameters :
- Purification : Reverse-phase HPLC (methanol-water gradient) improves purity (>98%) but reduces yield due to polar byproduct retention .
- Solvent Choice : Dichloromethane minimizes side reactions during anhydride coupling compared to THF or DMF .
How can NMR and IR spectroscopy resolve structural ambiguities in this compound, particularly regarding regiochemistry and hydrogen bonding?
Q. Basic Research Focus
- 1H NMR : Key signals include:
- 13C NMR : Carboxamide carbonyls appear at δ 160–170 ppm, while thiophene carbons resonate at δ 120–140 ppm .
- IR : NH stretches (3200–3400 cm), C=O stretches (1650–1750 cm^{-1), and C-S vibrations (600–700 cm^{-1) confirm functional groups .
Q. Advanced Application :
- Hydrogen Bonding : Intramolecular N–H⋯N interactions (observed in analogs) lock molecular conformations, reducing flexibility. Intermolecular C–H⋯O bonds may stabilize crystal packing .
What computational methods predict the metabolic stability of this compound, particularly regarding aldehyde oxidase (AO) susceptibility?
Q. Advanced Research Focus
- AO Substrate Prediction : Use density functional theory (DFT) to calculate the compound’s electron-deficient regions. AO preferentially oxidizes electron-poor aromatic systems, such as the thiophene-2-amido moiety .
- Metabolic Hotspots :
- The tetrahydrobenzo[b]thiophene core may undergo ring oxidation.
- The carboxamide group is prone to hydrolysis in hepatic microsomes.
- Validation : Compare in vitro metabolic data (e.g., human liver microsome assays) with computational predictions to refine models .
How does structural modification at the 2- and 3-positions impact antibacterial activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- 2-Position (Thiophene-2-amido) :
- Electron-withdrawing substituents (e.g., chloro, nitro) enhance antibacterial potency by increasing electrophilicity and target binding .
- Bulky groups (e.g., tert-butyl) reduce activity due to steric hindrance .
- 3-Position (Carboxamide) :
- Methylation (N-methyl) improves lipophilicity and membrane permeability but may reduce solubility .
- Replacement with ester groups (e.g., ethyl carboxylate) decreases stability in physiological pH .
Q. Experimental Design :
- Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Pair with time-kill studies to distinguish bacteriostatic vs. bactericidal effects .
What crystallographic techniques elucidate conformational disorder in the tetrahydrobenzo[b]thiophene ring?
Q. Advanced Research Focus
- X-ray Crystallography :
- Thermal Ellipsoids : High displacement parameters for disordered atoms indicate dynamic flexibility in the solid state .
How do solvent polarity and pH influence the compound’s stability during long-term storage?
Q. Basic Research Focus
- Stability Profile :
- Aqueous Solutions : Degrades rapidly at pH < 4 (carboxamide hydrolysis) or pH > 8 (thiophene ring oxidation).
- Solid State : Stable for >24 months at −20°C under inert gas.
- Accelerated Stability Testing :
- Use HPLC to monitor degradation products after exposure to 40°C/75% RH for 6 months .
- Lyophilization improves stability in formulations intended for biological assays .
What strategies mitigate synthetic challenges in scaling up this compound?
Q. Advanced Research Focus
- Byproduct Control :
- Purification Optimization :
- Switch from HPLC to flash chromatography (silica gel, ethyl acetate/hexane) for cost-effective scale-up .
How does this compound interact with biological targets such as bacterial DNA gyrase or fungal CYP51?
Q. Advanced Research Focus
- Molecular Docking :
- The thiophene-2-amido group binds to the ATP pocket of DNA gyrase via π-π stacking with Phe-84 .
- The carboxamide forms hydrogen bonds with Asp-73 in fungal CYP51, inhibiting ergosterol biosynthesis .
- Validation :
- Surface plasmon resonance (SPR) confirms binding affinity (K = 1.2–3.8 µM for C. albicans CYP51) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
